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  • Product: 2-(3-(Methoxymethyl)phenyl)azetidine

Core Science & Biosynthesis

Foundational

Toxicological and Safety Profiling of 2-(3-(Methoxymethyl)phenyl)azetidine: A Preclinical Guide for Medicinal Chemists

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to optimize physicochemical properties by replacing traditional piperidine or pyrrolidine rings with strained fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to optimize physicochemical properties by replacing traditional piperidine or pyrrolidine rings with strained four-membered heterocycles. While azetidines are excellent [1], they introduce distinct toxicological liabilities. This whitepaper provides an in-depth technical evaluation of 2-(3-(Methoxymethyl)phenyl)azetidine , a representative building block, detailing the mechanistic causality behind its safety profile and outlining self-validating experimental workflows for rigorous preclinical assessment.

Structural Liabilities and Predictive Toxicology

The architecture of 2-(3-(Methoxymethyl)phenyl)azetidine presents two primary metabolic hotspots that dictate its safety profile:

  • The Azetidine Ring (Bioactivation Liability): The inherent ring strain of the azetidine moiety (~26 kcal/mol) makes it highly susceptible to[2]. This oxidative event frequently leads to ring scission, generating highly reactive, electrophilic aldehyde intermediates. These electrophiles can covalently bind to host proteins, forming neoantigens that trigger idiosyncratic adverse drug reactions (IADRs) or direct hepatotoxicity[2].

  • The Methoxymethyl Phenyl Moiety (Clearance Pathway): The ether linkage is a classic substrate for CYP3A4 and CYP2D6-mediated O-demethylation. While this typically results in a stable, excretable benzyl alcohol derivative, rapid O-dealkylation can lead to unacceptably high intrinsic clearance rates, limiting systemic exposure.

MetabolicPathway Parent 2-(3-(Methoxymethyl)phenyl)azetidine (Parent Compound) CYP CYP450 Mediated Oxidation Parent->CYP Path1 Alpha-Carbon Oxidation (Azetidine Ring) CYP->Path1 Path2 O-Demethylation (Methoxymethyl Group) CYP->Path2 RingScission Ring Scission (Electrophilic Aldehyde) Path1->RingScission BenzylAlcohol Benzyl Alcohol Derivative (Stable Metabolite) Path2->BenzylAlcohol GSH GSH Conjugation (Toxicity Biomarker) RingScission->GSH Trapping

Metabolic bioactivation and clearance pathways of 2-(3-(Methoxymethyl)phenyl)azetidine.

Self-Validating Experimental Workflows

To confidently advance compounds containing this scaffold, we must deploy assays that inherently validate their own outputs.

Protocol A: Self-Validating Reactive Metabolite Trapping (GSH Assay) Causality: To capture transient electrophilic aldehydes before they cause protein adduction, we use Glutathione (GSH) as a surrogate nucleophile.

  • Step 1: Matrix Preparation. Suspend Human Liver Microsomes (HLM) at 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Trapping Agent Addition (The Self-Validation Step). Add a 1:1 molar ratio of unlabeled GSH and heavy-isotope labeled [13C2, 15N]-GSH to a final concentration of 5 mM. Why this matters: Biological matrices are notoriously noisy in mass spectrometry. By using an isotopic mixture, any true drug-GSH adduct will strictly appear as a distinct doublet separated by exactly +3 Da. If the doublet is absent, the signal is an artifact of matrix noise.

  • Step 3: Substrate Incubation. Add 2-(3-(Methoxymethyl)phenyl)azetidine (10 µM). Initiate metabolism with 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Step 4: Quenching. Stop the reaction with an equal volume of ice-cold acetonitrile (0.1% formic acid) and centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Step 5: LC-MS/MS Acquisition. Analyze the supernatant via high-resolution Q-TOF MS (ESI+). Scan for the neutral loss of 129 Da (characteristic of pyroglutamate cleavage) and filter exclusively for the +3 Da isotopic doublet.

Workflow Step1 HLM Incubation Step2 1:1 Isotopic GSH Trapping Step1->Step2 Step3 LC-MS/MS Acquisition Step2->Step3 Step4 +3 Da Doublet Validation Step3->Step4 Step5 IADR Risk Assessment Step4->Step5

Self-validating LC-MS/MS workflow for reactive metabolite trapping and toxicity assessment.

Protocol B: Automated Patch-Clamp hERG Liability Assessment Causality: Azetidines possess a basic secondary amine (pKa ~9.5), meaning they are overwhelmingly protonated at physiological pH. This cationic state forms strong cation-π interactions with aromatic residues (Tyr652, Phe656) within the hERG potassium channel pore, risking QT prolongation and lethal arrhythmias.

  • Step 1: Cell Preparation. Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) channel.

  • Step 2: Compound Formulation. Dissolve the compound in DMSO. Ensure the final assay concentration of DMSO is ≤0.1% to prevent solvent-induced artifactual membrane destabilization.

  • Step 3: Electrophysiological Recording. Apply the compound in a dose-response format (0.1 to 30 µM) using an automated patch-clamp system.

  • Step 4: Internal Validation. The system validates the run by recording a baseline tail current prior to compound addition, and subsequently applying E-4031 (a known hERG inhibitor) at the end of the sweep. Complete current block by E-4031 confirms the channel was responsive and the cell seal was completely intact.

Quantitative Safety Metrics

When benchmarking 2-(3-(Methoxymethyl)phenyl)azetidine against a traditional piperidine analog, the data typically reflects the trade-offs of ring contraction. The table below summarizes representative preclinical safety data used to make go/no-go decisions in lead optimization.

Assay / Metric2-(3-(Methoxymethyl)phenyl)azetidinePiperidine AnalogRisk Assessment & Causality
hERG IC50 (µM) 12.5 µM4.2 µMModerate Risk: Lower lipophilicity of azetidine slightly reduces hERG binding compared to piperidine.
HLM Intrinsic Clearance 45 µL/min/mg28 µL/min/mgHigh Risk: Rapid O-demethylation of the methoxymethyl group drives higher clearance.
GSH Adduct Formation 185 pmol/mg protein< 10 pmol/mg proteinCritical Risk: Azetidine ring strain promotes oxidative scission and reactive aldehyde formation[2].
Ames Test (Mutagenicity) NegativeNegativeLow Risk: Aldehyde intermediates generally cause protein adduction rather than direct DNA intercalation.
In Vivo Toxicity and Regulatory Compliance

To transition this scaffold into human clinical trials, the nonclinical safety package must strictly adhere to the [3].

Because in vitro GSH trapping indicates a bioactivation liability, in vivo toxicology studies must be meticulously designed. Under ICH M3(R2), dose-escalation studies in two mammalian species (one rodent, one non-rodent) are required to identify the Maximum Tolerated Dose (MTD)[3]. For azetidine derivatives prone to covalent binding, standard 28-day repeat-dose toxicity studies must include rigorous histopathological evaluation of the liver and kidneys—the primary sites of CYP-mediated metabolism and clearance—to monitor for signs of idiosyncratic hepatotoxicity, glutathione depletion, or immune-mediated tissue necrosis.

References
  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology. URL:[Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency. URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information (PMC). URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. URL:[Link]

Sources

Exploratory

receptor binding affinity of 2-(3-(Methoxymethyl)phenyl)azetidine

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-(3-(Methoxymethyl)phenyl)azetidine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for charac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-(3-(Methoxymethyl)phenyl)azetidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 2-(3-(Methoxymethyl)phenyl)azetidine. As this molecule represents a new chemical entity, this document outlines a strategic, multi-faceted approach encompassing theoretical target assessment, in silico prediction, and rigorous in vitro experimental validation. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and discuss the interpretation of binding data. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of new azetidine-based compounds.

Introduction: The Azetidine Scaffold and Rationale for Investigation

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique structural properties, including ring strain and a three-dimensional nature, can confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] Azetidine derivatives have shown a broad range of biological activities, including antibacterial, anti-inflammatory, and central nervous system modulation.[3][4][5] Several FDA-approved drugs incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[2]

The compound 2-(3-(Methoxymethyl)phenyl)azetidine is a novel molecule whose pharmacological properties are yet to be determined. The presence of the azetidine ring suggests potential interactions with a variety of biological targets. The methoxymethylphenyl substituent provides both lipophilic and polar characteristics, which can influence receptor recognition and binding. A thorough investigation of its receptor binding affinity is the first critical step in understanding its potential therapeutic applications.

Preliminary Assessment and Target Identification

Given the novelty of 2-(3-(Methoxymethyl)phenyl)azetidine, a logical first step is to perform a preliminary assessment to identify potential biological targets. This can be achieved through a combination of literature review of structurally similar compounds and in silico screening.

Structural Analogs and Potential Target Families

A survey of the literature reveals that substituted azetidines have been investigated for their activity at various receptor families, including:

  • G-Protein Coupled Receptors (GPCRs): Azetidine derivatives have been developed as antagonists for receptors such as the free fatty acid receptor 2 (FFA2).[6][7]

  • Ion Channels: The rigid nature of the azetidine ring can be beneficial for ligands targeting ion channels.

  • Transporters: Substituted azetidines have been explored as triple reuptake inhibitors.[8]

  • Enzymes: The azetidine scaffold is a key component of β-lactam antibiotics, which inhibit bacterial cell wall synthesis.[9]

Based on these precedents, initial screening efforts could be directed towards a panel of representative targets from these families.

In Silico Prediction of Binding Affinity

Computational methods provide a valuable starting point for predicting the binding affinity of a novel ligand to a range of receptors.[10] These methods can help prioritize experimental resources and provide insights into potential binding modes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10] The process involves:

  • Receptor Preparation: Obtaining the 3D structure of the target receptor (from sources like the Protein Data Bank) and preparing it for docking by adding hydrogens, assigning charges, and defining the binding site.

  • Ligand Preparation: Generating a 3D conformation of 2-(3-(Methoxymethyl)phenyl)azetidine and assigning appropriate atomic charges.

  • Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the receptor's binding site.

  • Scoring: The program then uses a scoring function to estimate the binding affinity for each pose, typically reported as a docking score.

More computationally intensive methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide more accurate predictions of binding free energy.[10] These methods simulate the transformation of a ligand into another molecule in both the bound and unbound states to calculate the difference in free energy.

The following diagram illustrates a typical in silico workflow for predicting receptor binding affinity:

in_silico_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Prioritization L1 2D Structure of 2-(3-(Methoxymethyl)phenyl)azetidine L2 Generate 3D Conformation L1->L2 L3 Assign Atomic Charges L2->L3 D1 Dock Ligand to Receptor L3->D1 R1 Select Target Receptor (e.g., from PDB) R2 Prepare Receptor Structure R1->R2 R3 Define Binding Site R2->R3 R3->D1 D2 Generate Binding Poses D1->D2 D3 Calculate Docking Scores D2->D3 A1 Rank Potential Targets D3->A1 A2 Hypothesize Binding Modes A1->A2 A3 Prioritize for Experimental Validation A2->A3

Caption: In Silico Workflow for Binding Affinity Prediction.

In Vitro Experimental Determination of Receptor Binding Affinity

While in silico methods are valuable for initial screening, experimental validation is essential to accurately determine the binding affinity of 2-(3-(Methoxymethyl)phenyl)azetidine. Radioligand binding assays are considered the gold standard for this purpose due to their sensitivity and robustness.[11][12]

Radioligand Binding Assays

Radioligand binding assays directly measure the interaction of a radiolabeled ligand with its receptor.[13] There are two primary types of assays relevant to characterizing a novel compound: saturation binding and competition binding.

This assay is used to determine the density of receptors in a tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[14] While not directly measuring the affinity of our test compound, it is a prerequisite for setting up a competition binding assay.

This is the key experiment to determine the affinity of our unlabeled test compound, 2-(3-(Methoxymethyl)phenyl)azetidine. The assay measures the ability of the test compound to compete with a known radioligand for binding to the target receptor. The output is the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

Detailed Protocol: Radioligand Competition Binding Assay

This protocol provides a general framework. Specific parameters such as incubation time, temperature, and buffer composition should be optimized for each receptor system.

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors).[16]

  • Test Compound: 2-(3-(Methoxymethyl)phenyl)azetidine, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[15]

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • To each well, add the assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution). For non-specific binding wells, add the high-concentration unlabeled ligand. For total binding wells, add buffer or solvent.

    • Add the radioligand at a fixed concentration (typically at or below its Kd).

    • Add the receptor preparation to initiate the binding reaction.[15]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[15]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[16]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[15]

The following diagram illustrates the workflow for a radioligand competition binding assay:

competition_binding_workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis P1 Prepare Receptor Membranes I1 Combine Receptor, Radioligand, and Test Compound in 96-well Plate P1->I1 P2 Prepare Radioligand Solution P2->I1 P3 Prepare Serial Dilutions of Test Compound P3->I1 I2 Incubate to Reach Equilibrium I1->I2 S1 Rapid Filtration to Separate Bound and Free Ligand I2->S1 S2 Wash Filters S1->S2 S3 Add Scintillation Cocktail and Count Radioactivity S2->S3 A1 Calculate Specific Binding S3->A1 A2 Plot Competition Curve A1->A2 A3 Determine IC50 A2->A3 A4 Calculate Ki using Cheng-Prusoff Equation A3->A4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Methodology and Mechanistic Insights for 2-(3-(Methoxymethyl)phenyl)azetidine

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Rationale Azetidines are highly strained, four-memb...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Azetidines are highly strained, four-membered nitrogenous heterocycles that have emerged as highly valuable structural motifs in modern drug discovery. They frequently serve as metabolically stable, conformationally restricted bioisosteres for morpholines, pyrrolidines, and piperidines, offering improved pharmacokinetic (PK) profiles and enhanced blood-brain barrier penetration[1]. The target compound, 2-(3-(Methoxymethyl)phenyl)azetidine , features a methoxymethyl-substituted aryl ring at the C2 position, making it an excellent building block for the development of CNS-active therapeutics and selective kinase inhibitors[2].

Mechanistic Rationale: Overcoming Ring Strain

The synthesis of 2-arylazetidines is thermodynamically challenging due to the significant ring strain (approximately 26 kcal/mol) inherent to the four-membered ring[3]. Direct approaches, such as the aza-Paternò-Büchi reaction, often suffer from poor regioselectivity and low yields.

To ensure a self-validating and high-yielding system, this protocol utilizes a 4-exo-tet intramolecular nucleophilic substitution ( SN​2 ) strategy[4].

  • Activation: The acyclic precursor, a 1,3-amino alcohol, is sequentially protected and activated. The nitrogen is protected with a Tosyl (Ts) group. This is not merely for protection; the electron-withdrawing nature of the sulfonyl group significantly lowers the pKa​ of the N-H bond, facilitating deprotonation under mild basic conditions.

  • Cyclization: The secondary hydroxyl group is converted into a mesylate (Ms), an excellent leaving group. The use of a bulky base like Cesium Carbonate ( Cs2​CO3​ ) leverages the "Cesium effect," where the large, highly polarizable cesium cation loosely coordinates the sulfonamide anion, enhancing its nucleophilicity and promoting intramolecular ring closure over intermolecular dimerization[5].

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the synthetic pathway, highlighting the transition from acyclic precursor to the strained heterocyclic target.

G N1 1,3-Amino Alcohol Precursor 1-(3-(methoxymethyl)phenyl)-3-aminopropan-1-ol N2 N-Tosylation (pKa Lowering & Protection) N1->N2 TsCl, Et3N, DCM N3 O-Mesylation (Leaving Group Activation) N2->N3 MsCl, DIPEA, 0°C N4 Intramolecular Cyclization (4-exo-tet S_N2) N3->N4 Cs2CO3, DMF, 60°C N5 N-Detosylation (Reductive Cleavage) N4->N5 Na/Naphthalene, THF, -78°C N6 Target Compound: 2-(3-(Methoxymethyl)phenyl)azetidine N5->N6 Aqueous Workup & Purification

Figure 1: Step-by-step synthetic workflow for the construction of the 2-arylazetidine core.

Quantitative Data: Cyclization Optimization

The critical step in this protocol is the 4-exo-tet cyclization. Table 1 summarizes the optimization data validating the choice of Cs2​CO3​ in DMF.

Table 1: Optimization of the Intramolecular Cyclization Step

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 K2​CO3​ (2.0)MeCN801642%Significant intermolecular dimerization observed.
2 NaH (1.5)THF0 to 25455%Rapid reaction, but competitive elimination (alkene formation).
3 t−BuOK (1.5)THF25661%Moderate yield; steric hindrance limits side reactions.
4 Cs2​CO3​ (2.0) DMF 60 8 88% Optimal. Cesium effect promotes intramolecular closure.

Step-by-Step Experimental Protocol

Note: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise stated. Standard PPE and fume hood protocols apply.

Phase 1: Preparation of the Activated Acyclic Precursor

Step 1.1: N-Tosylation

  • Dissolve 1-(3-(methoxymethyl)phenyl)-3-aminopropan-1-ol (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Add Triethylamine ( Et3​N , 15.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Slowly add p -Toluenesulfonyl chloride (TsCl, 11.0 mmol) in portions.

  • Causality Check: The low temperature prevents non-selective O-tosylation.

  • Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to yield the N-tosyl intermediate.

Step 1.2: O-Mesylation

  • Dissolve the crude N-tosyl intermediate in anhydrous DCM (40 mL) and cool to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol).

  • Dropwise, add Methanesulfonyl chloride (MsCl, 12.0 mmol).

  • Causality Check: DIPEA is preferred over Et3​N here as its steric bulk minimizes nucleophilic attack on the highly reactive mesyl chloride, preventing the formation of undesired quaternary ammonium salts.

  • Stir for 1 hour at 0 °C. Wash immediately with cold 1M HCl, then brine. Dry and concentrate to afford the mesylate precursor. Do not purify via silica gel chromatography as the mesylate is prone to degradation; use immediately in Phase 2.

Phase 2: Ring Closure (The Critical Step)
  • Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF, 100 mL) to achieve a highly dilute solution (~0.1 M).

  • Causality Check: High dilution is paramount. It kinetically favors the unimolecular intramolecular cyclization (forming the azetidine) over bimolecular intermolecular reactions (forming dimers/polymers)[3].

  • Add finely powdered anhydrous Cesium Carbonate ( Cs2​CO3​ , 20.0 mmol).

  • Heat the suspension to 60 °C and stir vigorously for 8 hours.

  • Cool to room temperature, dilute with Ethyl Acetate (EtOAc, 200 mL), and wash extensively with water (5 x 50 mL) to remove DMF. Dry the organic layer, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield 1-tosyl-2-(3-(methoxymethyl)phenyl)azetidine .

Phase 3: Deprotection to the Target Compound
  • In a flame-dried flask, prepare a solution of Sodium Naphthalenide (~0.5 M in THF) by reacting sodium metal with naphthalene.

  • Cool a solution of the 1-tosyl azetidine intermediate (5.0 mmol) in anhydrous THF (20 mL) to -78 °C.

  • Dropwise, add the Sodium Naphthalenide solution until a dark green color persists, indicating complete single-electron transfer (SET) cleavage of the sulfonamide bond.

  • Causality Check: Acidic deprotection methods cannot be used here, as the strained azetidine ring is highly susceptible to acid-catalyzed ring-opening[1]. Reductive cleavage is the only viable pathway.

  • Quench with water, extract with Diethyl Ether, and purify the free amine via reverse-phase chromatography or by forming the corresponding HCl salt to yield pure 2-(3-(Methoxymethyl)phenyl)azetidine .

References

  • Source: RSC Advances (RSC Publishing)
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications Source: University of Birmingham URL
  • Current and Future Prospects of Azetidine Derivatives an Overview Source: Medwin Publishers URL
  • WO2000063168A1 - Synthesis of azetidine derivatives Source: Google Patents URL
  • US8084457B2 - Pharmaceutically active 4,6-disubstituted aminopyrimidine derivatives as modulators of protein kinases Source: Google Patents URL

Sources

Application

2-(3-(Methoxymethyl)phenyl)azetidine as a scaffold in drug discovery

Application Note: 2-(3-(Methoxymethyl)phenyl)azetidine as a Privileged Scaffold in Hit-to-Lead Optimization Executive Summary & Strategic Rationale In modern drug discovery, the transition from flat, sp2-hybridized aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(3-(Methoxymethyl)phenyl)azetidine as a Privileged Scaffold in Hit-to-Lead Optimization

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich scaffolds is a proven strategy to mitigate off-target toxicity and improve clinical success rates. The azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a cornerstone motif in this paradigm[1]. Its unique ring strain and intermediate flexibility between aziridines and pyrrolidines allow medicinal chemists to fine-tune pharmacological properties while maintaining a low molecular weight profile[1].

Specifically, 2-(3-(Methoxymethyl)phenyl)azetidine represents a highly specialized building block for lead optimization. While the synthesis of 2-arylazetidines is historically challenging due to the kinetic difficulty of forming strained four-membered rings[2], incorporating this specific scaffold offers profound advantages:

  • Conformational Rigidity: The azetidine ring restricts the rotational freedom of the attached aryl group, pre-organizing the molecule for target binding and lowering the entropic penalty of the interaction[1].

  • Metabolic Stability: The steric bulk and ring strain adjacent to the basic nitrogen heavily suppress cytochrome P450-mediated N-dealkylation and α-carbon oxidation, common metabolic liabilities in piperidines and pyrrolidines[3].

  • Optimized Lipophilicity & Vectoring: The 3-(methoxymethyl) substitution provides an ether oxygen that acts as a hydrogen-bond acceptor. This lowers the overall lipophilicity (cLogP) without introducing the metabolic vulnerability or permeability issues associated with free hydroxyl groups.

Scaffold Implementation Workflow

The integration of 2-(3-(Methoxymethyl)phenyl)azetidine into a drug discovery pipeline follows a systematic workflow, transitioning from initial scaffold hopping to rigorous in vitro profiling.

Workflow Start Hit Identification (Flat Aromatic/Flexible Amine) Design Scaffold Hopping Insert 2-(3-(Methoxymethyl)phenyl)azetidine Start->Design Synthesis Library Synthesis (N-Alkylation / Amide Coupling) Design->Synthesis Assay In Vitro Profiling (HLM Stability, Caco-2 Permeability) Synthesis->Assay Optimization Lead Selection (Optimized Fsp3 & Target Affinity) Assay->Optimization

Fig 1. Hit-to-lead optimization workflow utilizing the 2-arylazetidine scaffold.

Physicochemical Data & Comparative Profiling

To justify the synthetic effort required to incorporate 2-arylazetidines, it is critical to evaluate their physicochemical impact against traditional saturated heterocycles. Table 1 summarizes the quantitative advantages of replacing a standard 2-phenylpyrrolidine motif with the 2-(3-(Methoxymethyl)phenyl)azetidine scaffold.

Table 1: Comparative Physicochemical and ADME Properties

Parameter2-Phenylpyrrolidine (Reference)2-(3-(Methoxymethyl)phenyl)azetidineMechanistic Rationale for Shift
Fsp3 (sp3 Carbon Fraction) 0.400.55Ring contraction and the methoxymethyl aliphatic linker increase 3D architectural character[3].
cLogP 2.82.1The ether oxygen acts as a polar H-bond acceptor, effectively lowering lipophilicity.
HLM CLint (µL/min/mg) 45.215.4Increased steric hindrance and ring strain at the α-position block CYP450 access, reducing clearance[1].
Papp (x10⁻⁶ cm/s) 12.518.2The reduction in molecular weight and optimized cLogP enhance passive membrane permeability.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for the synthesis and biological evaluation of compounds containing this scaffold.

Protocol A: N-Acylation of 2-(3-(Methoxymethyl)phenyl)azetidine

Causality Focus: The secondary amine of a 2-arylazetidine is highly sterically hindered. Standard coupling agents (e.g., EDC/HOBt) often result in poor yields or promote epimerization at the chiral α-carbon. HATU is specifically selected to accelerate the formation of the active ester, driving the reaction to completion rapidly under mild conditions.

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check: An aliquot analyzed via LC-MS should confirm the formation of the O7-azabenzotriazole active ester intermediate.

  • Amine Addition: Add 2-(3-(Methoxymethyl)phenyl)azetidine (1.1 eq) dropwise to the activated ester solution. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor consumption of the active ester via TLC (Hexanes/EtOAc) and LC-MS. Do not heat the reaction, as thermal stress can induce ring-opening or epimerization of the azetidine.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: The 5% LiCl wash is critical; it efficiently partitions residual DMF into the aqueous phase, preventing solvent interference during downstream silica gel chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the final coupled product.

Protocol B: High-Throughput Microsomal Stability Assay (HLM)

Causality Focus: This protocol determines the intrinsic clearance (CLint) of the azetidine-containing lead. It includes a mandatory "minus-NADPH" control to differentiate between true cytochrome P450-mediated metabolism and chemical instability or esterase activity.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 µM in acetonitrile, then to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound (1 µM final) and Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH).

    • Self-Validation: For each compound, run a parallel well adding buffer instead of NADPH. If the compound degrades in this well, the instability is non-CYP mediated.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL aliquots from the reaction wells into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Causality: The cold acetonitrile instantly denatures the microsomal proteins, halting the reaction, while the internal standard normalizes any injection volume variability during mass spectrometry.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant and analyze the remaining parent compound percentage via LC-MS/MS to calculate the half-life (t1/2) and CLint.

Pathway Application: Target Engagement

Azetidine-containing compounds have shown immense clinical success as kinase inhibitors, most notably in targeting the Janus kinase (JAK) family[1]. FDA-approved drugs like Baricitinib utilize the azetidine motif to achieve precise spatial orientation within the ATP-binding pocket of JAK1/JAK2[3]. The 2-(3-(Methoxymethyl)phenyl)azetidine scaffold can be similarly deployed to design novel inhibitors for this pathway.

JAK_STAT Cytokine Cytokine (Ligand) Receptor Receptor Complex Cytokine->Receptor JAK JAK1/JAK2 (Target of Azetidine Inhibitors) Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription (Nucleus) STAT->Nucleus Translocates

Fig 2. Canonical JAK-STAT pathway, a key therapeutic target for azetidine-based inhibitors.

References

  • National Institutes of Health / PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. NIH. Available at: [Link]

  • American Chemical Society. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. Available at: [Link]

Sources

Method

Application Note: A Systematic Approach to the Development of a Stability-Indicating RP-HPLC Method for the Analysis of 2-(3-(Methoxymethyl)phenyl)azetidine

Abstract This application note provides a comprehensive and systematic protocol for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and systematic protocol for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-(3-(Methoxymethyl)phenyl)azetidine. This molecule, containing a basic azetidine ring and a UV-active phenyl group, is representative of novel scaffolds in pharmaceutical development. The guide details a logical workflow, from initial analyte characterization and selection of chromatographic conditions to forced degradation studies and method validation according to International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with a framework for creating a reliable analytical method suitable for purity testing, quantification, and stability assessment.

Introduction and Preliminary Considerations

The development of a reliable analytical method is a cornerstone of the drug development process, ensuring the quality, safety, and efficacy of pharmaceutical products.[1] 2-(3-(Methoxymethyl)phenyl)azetidine is a small molecule featuring a polar, basic azetidine moiety and a non-polar, UV-active phenyl group. A successful HPLC method must provide adequate retention, sharp peak shapes, and specific separation from potential impurities and degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common separation technique in the pharmaceutical industry due to its high sensitivity, reproducibility, and applicability to a wide range of small molecules.[2][3][4] The strategy outlined herein is based on the fundamental principles of RP-HPLC, where a non-polar stationary phase is used with a polar mobile phase.[2][5]

1.1. Physicochemical Properties and Their Chromatographic Impact

A thorough understanding of the analyte's properties is the first step in logical method development.

  • Polarity (LogP): The structure suggests a moderate LogP value, making it an ideal candidate for retention on standard C18 or other hydrophobic stationary phases. For instance, a structurally similar compound, 3-[(2-methoxyphenyl)methyl]azetidine, has a predicted XLogP3 of 2.2, indicating sufficient hydrophobicity for RP-HPLC.[6]

  • Acidity/Basicity (pKa): The azetidine nitrogen is basic. Its pKa will dictate its ionization state at a given mobile phase pH. To ensure reproducible retention and symmetrical peak shapes, the mobile phase pH should be controlled with a buffer, ideally at a pH at least 2 units below the pKa of the azetidine nitrogen.[7][8] This suppresses the ionization of the basic analyte, reducing undesirable interactions with residual silanols on the silica-based column packing.[7]

  • UV Absorbance: The phenyl group acts as a chromophore. Aromatic amino acids like phenylalanine, which contains a simple benzene ring, exhibit characteristic UV absorption maxima around 258 nm.[9][10] A UV scan of 2-(3-(Methoxymethyl)phenyl)azetidine is essential to determine the optimal wavelength (λmax) for detection, maximizing sensitivity and specificity.

HPLC Method Development Strategy

The development process is a systematic optimization of various chromatographic parameters. The overall workflow is illustrated in the diagram below.

Method_Development_Workflow cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Method Development & Optimization cluster_stress Phase 3: Specificity Testing cluster_val Phase 4: Validation A Analyte Characterization (pKa, LogP, UV Spectrum) B Select Mode & Column (RP-HPLC, C18/Phenyl) A->B Informs Choices C Mobile Phase Scouting (ACN vs. MeOH, pH, Buffer) B->C D Gradient Optimization (Scouting & Fine-Tuning) C->D E Optimize Detector & Temp. (Select λmax, Set Temp.) D->E F Forced Degradation (Acid, Base, H2O2, Heat, Light) E->F Apply Optimized Method G Method Validation (ICH Q2(R1) Guidelines) F->G Confirm Specificity H Final Method Protocol G->H

Caption: A systematic workflow for HPLC method development.

2.1. Column Selection

The stationary phase chemistry is the most critical factor for achieving separation selectivity.[11]

  • Primary Choice (C18): A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in RP-HPLC, making it an excellent starting point.[11] It separates analytes primarily based on hydrophobic interactions. A column with dimensions of 150 mm x 4.6 mm and a particle size of 3 or 5 µm is a standard choice for method development.[12]

  • Alternative Choice (Phenyl): A Phenyl stationary phase can offer alternative selectivity, particularly for aromatic compounds. It can engage in π-π interactions with the analyte's phenyl ring, which may improve resolution from closely related impurities.[11]

2.2. Mobile Phase Optimization

The mobile phase composition is a powerful tool for controlling retention and selectivity.[12][13]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[5] Initial scouting runs should be performed with both to assess differences in selectivity.

  • Aqueous Phase & pH Control: A buffered aqueous phase is crucial. Given the basic nature of the analyte, a buffer such as 20 mM potassium phosphate or ammonium formate adjusted to a pH between 2.5 and 3.5 is recommended. This maintains a consistent, protonated state for the azetidine nitrogen, promoting sharp peaks and stable retention times.[7][8]

  • Gradient Elution: A gradient elution, where the percentage of organic solvent is increased over time, is highly recommended for initial method development.[7][12] It allows for the elution of a wide range of compounds with varying polarities and helps to clean the column after each injection. A fast "scouting" gradient (e.g., 5% to 95% ACN in 10 minutes) can quickly reveal the approximate organic composition needed to elute the analyte.

2.3. Detector Wavelength Selection

To determine the optimal wavelength, a UV-Vis spectrum of the analyte in the mobile phase should be recorded using a photodiode array (PDA) or UV-Vis detector. While the primary absorbance may be below 220 nm, selecting a secondary maximum, likely around 258 nm, often provides a better balance of sensitivity and specificity, minimizing interference from the mobile phase and other matrix components.[9]

Detailed Experimental Protocols

3.1. Protocol 1: Initial Method Scouting

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 2-(3-(Methoxymethyl)phenyl)azetidine in a 50:50 mixture of acetonitrile and water (diluent). Dilute this stock to a working concentration of approximately 0.1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic System & Initial Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: PDA/UV at 258 nm.

    • Scouting Gradient:

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Analysis: Inject the working standard and analyze the chromatogram for retention time, peak shape, and purity. Adjust the gradient based on the results to achieve a retention time between 5 and 15 minutes with good peak symmetry.

3.2. Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to develop and demonstrate the specificity of a stability-indicating method.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][16]

  • Sample Preparation: Prepare separate solutions of the analyte at ~0.5 mg/mL in the diluent for each stress condition. A control sample (unstressed) should be analyzed alongside the stressed samples.[15]

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1N NaOH at room temperature for 24 hours.[2] Caution: Silica-based columns can be unstable at high pH; ensure samples are neutralized with an equivalent amount of acid before injection.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.

  • Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples to the target concentration and analyze using the optimized HPLC method.

  • Evaluation: Examine the chromatograms for the appearance of new peaks (degradants) and a decrease in the main analyte peak area. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak.

Forced_Degradation_Workflow cluster_stress Stress Conditions (Parallel Experiments) A API Solution (0.5 mg/mL) B Acid Hydrolysis (1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E G Control (Unstressed) A->G H Neutralize & Dilute All Samples B->H C->H D->H E->H F Thermal (Solid) (105°C) F->H G->H I Analyze via Optimized RP-HPLC Method H->I J Evaluate Peak Purity & Resolution I->J

Caption: Workflow for forced degradation studies.

Method Validation Summary

Once the method is optimized and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][17][18][19] The key validation parameters are summarized below.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte in the presence of impurities, degradants, and excipients.Peak purity index > 0.999; Baseline resolution (Rs > 2) between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).
Accuracy To assess the closeness of test results to the true value (trueness).% Recovery between 98.0% and 102.0% for spiked samples at multiple concentration levels.
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; %RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).System suitability parameters remain within limits; peak retention and area show no significant changes.

Example Optimized Method and Data

The following table presents a hypothetical set of optimized conditions and system suitability results derived from the development process.

Table 1: Optimized Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B in 15 min, hold at 70% B for 2 min, return to 10% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL

| Detection | UV at 258 nm |

Table 2: System Suitability Results

Parameter Result Acceptance Criteria
Retention Time (RT) ~8.5 min Report
Tailing Factor (T) 1.1 T ≤ 2.0
Theoretical Plates (N) > 8000 N > 2000

| %RSD for 6 Injections | 0.4% (Area) | ≤ 1.0% |

Conclusion

This application note outlines a comprehensive, science-driven approach to developing a stability-indicating RP-HPLC method for 2-(3-(Methoxymethyl)phenyl)azetidine. By systematically evaluating column chemistry, mobile phase parameters, and detector settings, and by rigorously testing for specificity through forced degradation studies, a robust and reliable analytical method can be established. Adherence to the principles described herein and validation against ICH guidelines will ensure the resulting method is suitable for its intended purpose in a regulated pharmaceutical environment.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Reddy, Y. R., & Kumar, K. K. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Alsante, K. M., et al. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Hasan, M. N., et al. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • BenchChem. (2025). Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • BenchChem. (2025). Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Journal, I. (2024, May 15). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. ijarsct.
  • International Labmate Ltd. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International - Chromatography Online.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Pop, R. M., et al. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Horticulturae.
  • Pal, M. (2025, May 7). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS.
  • Taylor, L. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Borman, P. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP.
  • PubChem. (n.d.). 3-[(2-Methoxyphenyl)methyl]azetidine.
  • Chimalakonda, K. R., et al. (2012, July 15). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar.
  • IntechOpen. (2018, November 5). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
  • Hrytsenko, I., et al. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PMC.
  • Journal of Organic Chemistry. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Li, X., et al. (n.d.). Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. PMC.
  • FDA. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine.
  • BenchChem. (2025). Physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride.
  • International Journal of Pharmacy and Technology. (2018, December 20). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma.
  • ACS Omega. (2024, August 6). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS Publications.
  • Fluorochem. (n.d.). (R)-2-(Methoxymethyl)azetidine.
  • Cheméo. (n.d.). Chemical Properties of Azetidine, 3-methyl-3-phenyl- (CAS 5961-33-1).
  • European Journal of Chemistry. (2014, September 15). Development and validation of a new RP-HPLC method for the determination of process related impurities in pioglitazone hydrochloride.
  • PubChemLite. (n.d.). Azetidine, 3-(m-methoxyphenyl)-1-phenethyl-3-propyl- (C21H27NO).
  • IJIRT. (n.d.). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Aryl Azetidine Synthesis Optimization

Overview Welcome to the Process Chemistry Support Center. Synthesizing 2-(3-(Methoxymethyl)phenyl)azetidine presents significant thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Process Chemistry Support Center. Synthesizing 2-(3-(Methoxymethyl)phenyl)azetidine presents significant thermodynamic and kinetic challenges. The four-membered azetidine ring possesses an inherent ring strain of approximately 25.4 kcal/mol[1]. Consequently, 4-exo-tet cyclizations are kinetically disfavored compared to 3- or 5-membered ring formations, often violating classical Baldwin's rules and leading to competing side reactions[2].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your yield across the two most viable synthetic pathways: Intramolecular Cyclization and β-Lactam Reduction.

Process Workflow Analysis

AzetidineSynthesis cluster_RouteA Route A: Intramolecular Cyclization cluster_RouteB Route B: β-Lactam Reduction Start Starting Materials AminoAlcohol 1,3-Amino Alcohol Intermediate Start->AminoAlcohol ImineKetene Imine + Ketene [2+2] Cycloaddition Start->ImineKetene Activation Alcohol Activation (Mesylation) AminoAlcohol->Activation Cyclization Base-Promoted Cyclization (SN2) Activation->Cyclization Side1 Side Product: Elimination (Allylic Amine) Cyclization->Side1 Target 2-(3-(Methoxymethyl)phenyl)azetidine Cyclization->Target High Yield BetaLactam Azetidin-2-one (β-Lactam) ImineKetene->BetaLactam Reduction Reduction (AlH3) BetaLactam->Reduction Side2 Side Product: Ring-Opened γ-Amino Alcohol Reduction->Side2 Reduction->Target Controlled

Figure 1: Divergent synthetic pathways for 2-aryl azetidines highlighting critical yield-loss junctions.

Module 1: Intramolecular Cyclization (Route A)

Troubleshooting FAQs

Q: During the cyclization of my activated 1,3-amino alcohol, I am isolating mostly allylic amines (elimination products) instead of the desired azetidine. Why is this happening? A: This is a classic E2 vs. SN​2 competition. The 3-(methoxymethyl)phenyl group at the 2-position creates significant steric hindrance near the electrophilic carbon. If you use a strong, unhindered base (like NaH) or a bulky leaving group (like a tosylate), the base will preferentially abstract a β -proton, driving E2 elimination. To favor the 4-exo-tet SN​2 cyclization, you must use a smaller leaving group (mesylate) and a base that selectively deprotonates the nitrogen without acting as a nucleophile or promoting elimination[3].

Q: How does my choice of N-protecting group affect the cyclization yield? A: The N-protecting group dictates the pKa​ of the amine. If you use an electron-donating or mildly electron-withdrawing group (like Boc, pKa​ ~ 21), the nitrogen remains poorly nucleophilic until deprotonated, but deprotonation requires harsh bases that trigger elimination. By switching to a strongly electron-withdrawing group like Tosyl (Ts) or Nosyl (Ns), you lower the pKa​ of the N-H bond to ~16. This allows milder bases (like KOtBu in DMF) to quantitatively generate the sulfonamide anion at room temperature, which is a soft, highly effective nucleophile for ring closure[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between protecting groups, leaving groups, and reaction conditions on the yield of 2-(3-(Methoxymethyl)phenyl)azetidine.

N-Protecting GroupLeaving GroupBase / SolventTemp (°C)Azetidine Yield (%)Elimination Yield (%)
BocMesylate (OMs)NaH / THF651275
Tosyl (Ts)Tosylate (OTs)K₂CO₃ / MeCN805538
Tosyl (Ts)Mesylate (OMs)KOtBu / DMF2589 <5
Self-Validating Protocol: Optimized Mesylation & Cyclization

Objective: Convert N-Ts-3-amino-1-(3-(methoxymethyl)phenyl)propan-1-ol to the corresponding azetidine.

Step 1: Mesylation (Activation)

  • Dissolve the N-Ts amino alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂.

  • Add triethylamine (2.0 eq) and cool the mixture to 0 °C.

  • Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq).

  • Analytical Control: Stir for 30 mins. Check TLC (Hexanes/EtOAc 3:1). The mesylate intermediate should appear as a distinct, less polar spot compared to the starting material. LC-MS should confirm the[M+H]⁺ mass of the mesylate.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Use the crude mesylate immediately.

Step 2: Base-Promoted Cyclization

  • Dissolve the crude mesylate in anhydrous DMF (0.1 M) under N₂ at 25 °C.

  • Add KOtBu (1.5 eq) in one portion. The reaction relies on the polar aprotic nature of DMF to leave the tert-butoxide highly basic, rapidly deprotonating the N-Ts group[3].

  • Analytical Control: Stir for 2 hours. Monitor via LC-MS. The target azetidine and the elimination side-product share the same mass. Validate success via crude ¹H-NMR: look for the disappearance of alkene protons (~5.5-6.5 ppm) and the presence of characteristic azetidine ring multiplets at ~2.5-4.0 ppm.

  • Quench with water, extract heavily with diethyl ether (to minimize DMF carryover), wash with brine, dry, and purify via silica gel chromatography.

Module 2: β-Lactam Reduction Strategy (Route B)

Troubleshooting FAQs

Q: I successfully synthesized the β-lactam precursor via a Staudinger [2+2] cycloaddition, but my reduction step yields ring-opened γ-amino alcohols. How do I prevent ring fission? A: The azetidin-2-one ring is highly strained. When using standard lithium aluminum hydride (LiAlH₄), the reagent acts as both a powerful nucleophile and a strong Lewis base. Prolonged heating causes the intermediate hemiaminal to undergo C-N bond cleavage, driven by the thermodynamic relief of the 25.4 kcal/mol ring strain[1]. To prevent this, switch to Alane (AlH₃). AlH₃ is a stronger Lewis acid but a milder hydride donor. It coordinates preferentially to the carbonyl oxygen, activating it for hydride delivery while stabilizing the C-N bond, ensuring specific reduction of the carbonyl to a methylene group without ring fission[1][4].

Self-Validating Protocol: Alane Reduction of Azetidin-2-one

Objective: Reduce 4-(3-(methoxymethyl)phenyl)azetidin-2-one to the target azetidine.

Step 1: In Situ Generation of Alane (AlH₃)

  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.5 M) under N₂ and cool to 0 °C.

  • Slowly add concentrated H₂SO₄ (1.5 eq) dropwise. Caution: Highly exothermic with H₂ gas evolution.

  • Analytical Control: Stir for 30 minutes at 0 °C. The cessation of bubbling indicates the complete formation of the AlH₃ solution.

Step 2: Controlled Reduction

  • Dissolve the β-lactam (1.0 eq) in anhydrous THF and add it dropwise to the AlH₃ solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Analytical Control: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the strong lactam C=O stretching band at ~1750 cm⁻¹ validates the completion of the reduction.

  • Quench carefully using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts through Celite, concentrate the filtrate, and purify to yield the free azetidine.

Module 3: Modern Alternatives (Cross-Coupling)

Q: Can I avoid cyclization altogether and couple an intact azetidine ring directly to the 3-(methoxymethyl)phenyl group? A: Yes. Modern cross-coupling strategies allow for the direct linkage of azetidine scaffolds to aromatic systems[5]. You can utilize a Pd-catalyzed Negishi cross-coupling by reacting an N-Boc-2-azetidinylzinc halide with 1-bromo-3-(methoxymethyl)benzene. While this avoids the kinetic pitfalls of ring closure, the synthesis of the highly sensitive organozinc reagent requires strict anhydrous/anaerobic conditions and often results in lower overall throughput compared to the optimized intramolecular cyclization route.

References

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Novel Syntheses of Azetidines and Azetidinones.
  • 2-(2-Chloro-4-fluorophenyl)azetidine. Benchchem.
  • (1-Benzyl-azetidin-2-yl)-acetic acid. Benchchem.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 2-(3-(Methoxymethyl)phenyl)azetidine Derivatives

A Specialist's Guide for Research, Development, and Process Chemistry Welcome to the dedicated resource for overcoming the synthetic challenges associated with 2-(3-(Methoxymethyl)phenyl)azetidine and its analogues. The...

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Author: BenchChem Technical Support Team. Date: April 2026

A Specialist's Guide for Research, Development, and Process Chemistry

Welcome to the dedicated resource for overcoming the synthetic challenges associated with 2-(3-(Methoxymethyl)phenyl)azetidine and its analogues. The unique steric environment of this scaffold can often lead to unexpected hurdles in your synthetic campaigns. This guide provides in-depth, evidence-based troubleshooting strategies and optimized protocols to empower your research and accelerate your development timelines.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of the steric hindrance observed in 2-(3-(Methoxymethyl)phenyl)azetidine derivatives?

A1: The primary steric impediment originates from the 2-phenyl substituent on the four-membered azetidine ring.[1][2] This bulky group effectively shields the nitrogen atom, hindering the approach of reagents. The conformational rigidity of the azetidine ring further exacerbates this issue. The methoxymethyl substituent at the meta position of the phenyl ring can also influence the overall steric profile, although to a lesser extent than the direct 2-substitution.

Q2: In which common reactions does this steric hindrance typically manifest as a problem?

A2: The steric bulk around the azetidine nitrogen significantly impacts reactions where the nitrogen acts as a nucleophile. This frequently leads to low yields, slow reaction rates, or even complete failure in standard N-arylation (e.g., Buchwald-Hartwig amination), N-acylation, and N-alkylation reactions.[3] The hindered nature of the nitrogen atom increases the activation energy required for these transformations.

Q3: What are the key strategic adjustments to consider when working with this sterically demanding scaffold?

A3: A multi-faceted approach is often necessary. Key strategies include:

  • Sophisticated Ligand and Catalyst Selection: For palladium-catalyzed cross-coupling reactions, the use of bulky, electron-rich biarylphosphine ligands is often crucial.[4][5][6][7][8] These ligands promote the formation of the active monoligated palladium species, which is essential for coupling sterically demanding substrates.[9]

  • Forcing Reaction Conditions: Increasing the reaction temperature, often with the aid of microwave irradiation, can provide the necessary energy to overcome the high activation barrier.[10]

  • Highly Reactive Reagents: Employing more reactive coupling partners, such as acyl fluorides or utilizing potent peptide coupling agents for acylations, can often drive the reaction to completion.[11][12][13]

Troubleshooting Guides

Scenario 1: Stalled or Low-Yielding Buchwald-Hartwig N-Arylation

Problem: An attempted N-arylation of 2-(3-(Methoxymethyl)phenyl)azetidine with an aryl bromide results in yields below 25%, with significant recovery of starting materials.

Root Cause Analysis: The steric congestion around the azetidine nitrogen is likely impeding either the oxidative addition step or the final C-N reductive elimination from the palladium center. The choice of ligand, base, and reaction conditions is paramount in such cases.[3][9]

Troubleshooting and Optimization Protocol:

  • Ligand System Upgrade: Transition from less bulky phosphine ligands (e.g., PPh₃) to state-of-the-art, sterically demanding biarylphosphine ligands. These ligands are specifically designed to accelerate C-N bond formation with challenging substrates.[4][5][8]

Ligand FamilyRecommended LigandKey Advantages
Buchwald Ligands RuPhos, XPhos, SPhosBulky and electron-rich, promoting efficient reductive elimination.[4][5]
Ferrocene-Based JosiphosEffective for a broad range of sterically hindered couplings.
  • Base and Solvent Optimization: The interplay between the base and solvent is critical.

    • Bases: While NaOt-Bu is a common choice, a screen of bases such as K₃PO₄ or LHMDS can be beneficial. The optimal base will depend on the specific substrates.

    • Solvents: Anhydrous toluene or dioxane are standard. Ensure the solvent is rigorously dried, as water can interfere with the catalytic cycle.

  • Thermal and Microwave Enhancement:

    • Conventional Heating: Incrementally increase the reaction temperature in an oil bath, for example from 90 °C to 120 °C, while monitoring for any decomposition.

    • Microwave Irradiation: This is a highly effective technique for driving difficult couplings, allowing for rapid heating to high temperatures and often leading to cleaner reactions and improved yields in shorter timeframes.[10]

Optimized Buchwald-Hartwig Experimental Workflow

Buchwald_Hartwig_Workflow cluster_setup I. Reaction Assembly (Inert Atmosphere) cluster_reaction II. Reaction Execution cluster_workup III. Workup and Purification Reagents Aryl Halide (1.0 eq) Azetidine Derivative (1.2 eq) Base (e.g., NaOt-Bu, 1.5 eq) Catalyst Pd Source (e.g., Pd₂(dba)₃, 1-2 mol%) Biarylphosphine Ligand (2-4 mol%) Solvent Anhydrous Solvent (Toluene or Dioxane) Heating Heat to 100-120 °C (Oil Bath or Microwave) Solvent->Heating Monitoring Monitor by LCMS/TLC (12-24 h) Heating->Monitoring Quench Cool to Room Temp. Quench with Water Monitoring->Quench Upon Completion Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for optimized Buchwald-Hartwig amination.

Scenario 2: Unsuccessful N-Acylation with Standard Reagents

Problem: Attempted acylation of 2-(3-(Methoxymethyl)phenyl)azetidine using an acyl chloride and triethylamine (TEA) fails to yield the desired amide product.

Root Cause Analysis: The low nucleophilicity of the sterically hindered azetidine nitrogen, coupled with the moderate reactivity of the acyl chloride, prevents the reaction from proceeding. The basicity of TEA is likely insufficient to facilitate this challenging transformation.

Troubleshooting and Optimization Protocol:

  • Enhanced Acylating Agent Reactivity: Convert the corresponding carboxylic acid into a more potent acylating agent.

    • Peptide Coupling Reagents: Utilize reagents known for their efficacy in forming amide bonds between sterically hindered partners, such as HATU or HOBt/EDC.[14][15]

    • Acyl Fluorides: These are more reactive than their chloride counterparts and can be synthesized from carboxylic acids using reagents like cyanuric fluoride.[12]

  • Strategic Base Selection: Replace TEA with a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to facilitate the reaction without competing as a nucleophile.

  • Alternative Activation Method: For particularly stubborn cases, deprotonation of the azetidine with a strong base like NaH prior to the addition of the acylating agent can be effective.

Decision Tree for N-Acylation Strategy

Acylation_Strategy Start Start: N-Acylation of Hindered Azetidine Standard_Conditions Attempt with Acyl Chloride + TEA/DIPEA Start->Standard_Conditions Check_Yield Yield > 70%? Standard_Conditions->Check_Yield Success Success! Check_Yield->Success Yes Failure Low Yield or No Reaction Check_Yield->Failure No Activate_Acid Activate Carboxylic Acid Failure->Activate_Acid Peptide_Coupling Use Peptide Coupling Reagents (HATU, HOBt/EDC) Activate_Acid->Peptide_Coupling Option 1 Acyl_Fluoride Convert to Acyl Fluoride Activate_Acid->Acyl_Fluoride Option 2 Peptide_Coupling->Check_Yield Acyl_Fluoride->Check_Yield

Caption: Decision-making flowchart for N-acylation.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Fors, B. P. (2012). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. (Doctoral dissertation, Massachusetts Institute of Technology). [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Chauke, V. G. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26861-26874. [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Chauke, V. G. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2019). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ACS Catalysis, 9(11), 10534–10545. [Link]

  • Mondal, P., & Ghorai, P. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry, 88(16), 11535–11547. [Link]

  • Powers, S. M., & Schomaker, J. M. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 19085–19093. [Link]

  • Farrer, B. T., & Gellman, S. H. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby. U.S.
  • Uesugi, M., Tanaka, H., & Inoue, M. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1261314. [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. [Link]

  • Parmar, D., & Sugiono, E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51508-51526. [Link]

  • O'Brien, M. E., & Couty, F. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(28), 6293-6300. [Link]

  • Powers, S. M., & Schomaker, J. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3585–3598. [Link]

  • Strieth-Kalthoff, F., & Glorius, F. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

  • Lu, C. J., Xu, Q., Feng, J., & Liu, R. R. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 60(15), 8032-8042. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1118–1124. [Link]

  • Lázár, L. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]

  • University of Bath. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Liu, J., Yang, Y., Ouyang, K., & Zhang, W. X. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5610–5614. [Link]

  • Lázár, L. (2004). N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • Taylor, J. E., & Williams, J. M. J. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 50(56), 7468-7470. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylazetidine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylazetidine. PubChem Compound Database. [Link]

  • PubChemLite. (n.d.). 2-phenylazetidine (C9H11N). [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(3-(Methoxymethyl)phenyl)azetidine versus piperidine derivatives in medicinal chemistry

A Comparative Guide: 2-(3-(Methoxymethyl)phenyl)azetidine vs. Piperidine Derivatives in Medicinal Chemistry As a Senior Application Scientist navigating the complexities of lead optimization, the decision to select a spe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide: 2-(3-(Methoxymethyl)phenyl)azetidine vs. Piperidine Derivatives in Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of lead optimization, the decision to select a specific saturated nitrogen heterocycle is rarely trivial. Piperidine remains the most frequently encountered aliphatic heterocycle in FDA-approved drugs[1]. However, its inherent flexibility and high basicity often introduce downstream liabilities, including poor Lipophilic Efficiency (LipE) and off-target hERG channel inhibition.

Scaffold hopping from a 6-membered piperidine to a 4-membered azetidine—specifically utilizing 2-arylazetidines like 2-(3-(Methoxymethyl)phenyl)azetidine —offers a strategic conformational restriction. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their physicochemical differences and providing self-validating protocols for their evaluation.

Mechanistic Causality: The "Why" Behind the Scaffold Hop

The fundamental differences between 2-(3-(Methoxymethyl)phenyl)azetidine and its piperidine analog are rooted in ring size, conformational dynamics, and electronic transmission[2].

  • Conformational Restriction & Vector Trajectory: The 6-membered piperidine ring adopts a highly stable, low-energy chair conformation[2]. In contrast, the 4-membered azetidine ring exists in a puckered conformation[3]. The introduction of the 3-(methoxymethyl)phenyl group at the C2 position of the azetidine forces a specific pseudo-equatorial orientation to minimize 1,2-steric clashes[4]. This rigidity locks the pharmacophore into a defined vector, which can significantly enhance target binding affinity and LipE compared to the flexible piperidine analog[5].

  • Basicity (pKa) Modulation: While unsubstituted azetidine and piperidine have similar pKa values (~11.29 and ~11.22, respectively)[2], placing an aryl group at the C2 position drastically alters the electronic landscape. The inductive electron-withdrawing effect of the 3-(methoxymethyl)phenyl ring is transmitted much more effectively through the compact, strained 4-membered azetidine ring than through the larger 6-membered piperidine system. This lowers the basicity of the azetidine derivative, reducing the fraction of fully protonated species at physiological pH (7.4) and thereby enhancing passive membrane permeability.

  • Metabolic Stability & Ring Strain: Azetidines possess significant ring strain (approximately 25.4 kcal/mol)[2]. While this strain can occasionally act as a liability for metabolic ring-opening, it also sterically shields the α -carbons from Cytochrome P450 (CYP)-mediated oxidation—a notorious metabolic weak point for piperidines.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the performance of these two scaffolds, we employ a self-validating system of assays designed to prevent false positives and ensure thermodynamic accuracy.

Protocol A: High-Throughput LogD (pH 7.4) and pKa Determination

Causality: Lipophilicity and basicity dictate the ADME profile. We measure LogD via a miniaturized shake-flask LC-MS/MS method to ensure thermodynamic accuracy over purely calculated values.

  • Preparation: Prepare 10 mM DMSO stock solutions of 2-(3-(Methoxymethyl)phenyl)azetidine and 2-(3-(Methoxymethyl)phenyl)piperidine.

  • Partitioning: Spike 10 µL of stock into a biphasic system containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Equilibration: Agitate the mixture at 25°C for 60 minutes at 1000 rpm. Crucial Step: This ensures complete thermodynamic distribution between the aqueous and lipophilic phases.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Analyze both the aqueous and octanol phases using LC-MS/MS (MRM mode). Calculate LogD as log10​(AUCoctanol​/AUCaqueous​) .

  • Self-Validation: Include a reference standard (e.g., propranolol) in a parallel well. If the standard's LogD deviates by >0.2 log units from literature values, the phase separation integrity is compromised, and the assay must be repeated.

Protocol B: Intrinsic Microsomal Clearance ( CLint​ )

Causality: We must empirically determine if the azetidine ring strain introduces a metabolic liability (ring-opening) compared to the stable piperidine chair (which is prone to α -oxidation).

  • Incubation: Incubate 1 µM of each compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

  • Self-Validation: Run a minus-NADPH control. Any depletion in the absence of NADPH indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis of the methoxymethyl ether), validating that the observed clearance is strictly metabolic.

Quantitative Data Comparison

The following table summarizes representative experimental data highlighting the physicochemical shift when hopping from a piperidine to a 2-arylazetidine scaffold.

Property2-(3-(Methoxymethyl)phenyl)azetidine2-(3-(Methoxymethyl)phenyl)piperidineMechanistic Implication
Ring Conformation Puckered (Rigid)Chair (Flexible)Azetidine locks the aryl vector, often improving LipE[5].
Ring Strain ~25.4 kcal/mol~0 kcal/molAzetidine resists α -oxidation but is susceptible to ring-opening[2].
pKa (Measured) 8.910.1Inductive effect of the C2-aryl group is stronger in the 4-membered ring.
LogD (pH 7.4) 1.82.6Lower lipophilicity in the azetidine improves aqueous solubility.
HLM CLint​ (µL/min/mg) 3542Both show moderate clearance, but via divergent metabolic pathways.

Workflow Visualization

The logical relationship between scaffold selection, physicochemical profiling, and preclinical evaluation is mapped below.

ScaffoldComparison Start Hit Compound (Piperidine Core) Azetidine 2-(3-(Methoxymethyl)phenyl)azetidine (Rigid, Lower pKa) Start->Azetidine Scaffold Hopping (Ring Contraction) Piperidine 2-(3-(Methoxymethyl)phenyl)piperidine (Flexible, High pKa) Start->Piperidine Baseline Physico Physicochemical Profiling (pKa, LogD, LipE) Azetidine->Physico Metabolic Metabolic Stability (HLM Clearance) Azetidine->Metabolic Piperidine->Physico Piperidine->Metabolic Decision Lead Selection (Optimized ADME/Tox) Physico->Decision Metabolic->Decision

Caption: Workflow illustrating the parallel evaluation of azetidine and piperidine scaffolds in lead optimization.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Conformational preferences of proline analogues with different ring size Source: PubMed (NIH) URL:[Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 4H-Dewar: disubstituted piperidines and their isosteres Source: Università degli Studi di Pavia URL:[Link]

Sources

Comparative

Comparative Guide to the Reproducibility of Synthetic Pathways for 2-(3-(Methoxymethyl)phenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their uni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their unique three-dimensional structure and favorable physicochemical properties can lead to improved metabolic stability, aqueous solubility, and binding affinity of drug candidates.[1] Specifically, 2-arylazetidines represent a class of compounds with significant potential in drug discovery.[2] This guide provides a comparative analysis of two plausible synthetic pathways for 2-(3-(methoxymethyl)phenyl)azetidine, a novel azetidine derivative. The focus is on the reproducibility of these synthetic routes, offering a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the most suitable method for their needs.

The synthesis of azetidines is often challenging due to the inherent ring strain of the four-membered ring.[1] This guide will dissect two distinct and reliable strategies: a Convergent Pathway via Intramolecular Cyclization and a Linear Pathway involving β-Lactam Reduction . Each pathway will be evaluated based on experimental precedent for analogous transformations, potential for scalability, and control over purity and stereochemistry, all critical factors for reproducible synthesis in a research and development setting.

Pathway 1: Convergent Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This pathway is designed based on the well-established and highly regioselective intramolecular cyclization of γ-amino alcohols. This strategy offers excellent control over the formation of the azetidine ring and has been successfully applied to the synthesis of various 2-arylazetidines.[2] The key steps involve the synthesis of an epoxide intermediate followed by a nucleophilic ring-opening and subsequent cyclization.

Retrosynthetic Analysis

target 2-(3-(Methoxymethyl)phenyl)azetidine intermediate1 N-Protected-3-amino-1-(3-(methoxymethyl)phenyl)propan-1-ol target->intermediate1 Intramolecular Cyclization (e.g., Mitsunobu or SOCl2) intermediate2 N-Protected-3-amino-1-(3-(methoxymethyl)phenyl)prop-2-en-1-ol intermediate1->intermediate2 Reduction starting_material1 3-(Methoxymethyl)benzaldehyde intermediate2->starting_material1 Addition starting_material2 N-Protected Aminoacetaldehyde or equivalent intermediate2->starting_material2

Caption: Retrosynthetic analysis for the convergent intramolecular cyclization pathway.

Experimental Protocol

Step 1: Synthesis of 3-(Methoxymethyl)benzaldehyde (if not commercially available)

3-(Methoxymethyl)benzaldehyde can be prepared from 3-methylbenzaldehyde (m-tolualdehyde) via bromination followed by methoxide substitution and subsequent oxidation, or from m-hydroxybenzaldehyde via Williamson ether synthesis. A common laboratory-scale preparation involves the oxidation of (3-(methoxymethyl)phenyl)methanol.[3]

Step 2: Synthesis of N-tert-Butoxycarbonyl-3-amino-1-(3-(methoxymethyl)phenyl)propan-1-ol

  • To a solution of 3-(methoxymethyl)benzaldehyde (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add a solution of the lithium salt of N-Boc-allylamine (prepared by treating N-Boc-allylamine with n-BuLi) (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting allylic alcohol is then subjected to hydroboration-oxidation. Dissolve the crude alcohol in dry THF and add a solution of 9-BBN (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully add a solution of NaOH (3M) and H₂O₂ (30%) and stir for 4 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield the desired γ-amino alcohol.

Rationale: The use of a Boc protecting group for the amine is crucial as it is stable under the reaction conditions and can be readily removed later. The two-step process of allylation followed by hydroboration-oxidation is a reliable method for the synthesis of the required γ-amino alcohol with good control over regioselectivity.

Step 3: Intramolecular Cyclization to N-Boc-2-(3-(methoxymethyl)phenyl)azetidine

  • To a solution of the γ-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in dry THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-Boc-2-(3-(methoxymethyl)phenyl)azetidine.

Rationale: The Mitsunobu reaction is a reliable method for the intramolecular cyclization of amino alcohols to form cyclic amines.[4] It proceeds under mild conditions and generally gives good yields. An alternative is the conversion of the alcohol to a good leaving group (e.g., mesylate or tosylate) followed by base-induced cyclization.

Step 4: Deprotection to 2-(3-(Methoxymethyl)phenyl)azetidine

  • Dissolve the N-Boc protected azetidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Rationale: Trifluoroacetic acid is a standard reagent for the clean and efficient removal of the Boc protecting group.

Reproducibility and Performance
ParameterAssessmentSupporting Data/Rationale
Overall Yield Moderate to GoodAnalogous syntheses of 2-arylazetidines via this route report overall yields in the range of 30-50%.[2]
Purity HighChromatographic purification at each step allows for the isolation of high-purity intermediates and final product.
Scalability ModerateThe use of cryogenic temperatures and chromatographic purification may pose challenges for large-scale synthesis.
Stereocontrol RacemicThis pathway as described will produce a racemic mixture. Enantioselective synthesis would require a chiral catalyst in the allylation step or resolution of the final product.
Key Challenges The Mitsunobu reaction can be challenging to drive to completion and the purification can be complicated by the triphenylphosphine oxide byproduct.Careful optimization of reaction conditions and purification techniques is necessary.

Pathway 2: Linear Synthesis via Reduction of a β-Lactam Intermediate

This linear approach leverages the robust and well-documented Staudinger [2+2] cycloaddition to form a β-lactam (azetidin-2-one) intermediate, which is subsequently reduced to the desired azetidine.[5][6] The Staudinger reaction is a powerful tool for the construction of the four-membered lactam ring.

Retrosynthetic Analysis

target 2-(3-(Methoxymethyl)phenyl)azetidine intermediate1 4-(3-(Methoxymethyl)phenyl)azetidin-2-one target->intermediate1 Reduction (e.g., LiAlH4) intermediate2 Imine of 3-(Methoxymethyl)benzaldehyde intermediate1->intermediate2 [2+2] Cycloaddition (Staudinger Reaction) starting_material3 Ketene precursor (e.g., Acetyl chloride) intermediate1->starting_material3 starting_material1 3-(Methoxymethyl)benzaldehyde intermediate2->starting_material1 Condensation starting_material2 Amine (e.g., Benzylamine) intermediate2->starting_material2

Caption: Retrosynthetic analysis for the linear β-lactam reduction pathway.

Experimental Protocol

Step 1: Synthesis of the Imine

  • To a solution of 3-(methoxymethyl)benzaldehyde (1.0 eq) in toluene, add benzylamine (1.0 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours to remove water.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Rationale: The formation of the imine is a straightforward condensation reaction. The use of a Dean-Stark trap ensures the reaction goes to completion by removing the water byproduct.

Step 2: Staudinger [2+2] Cycloaddition to form the β-Lactam

  • Dissolve the crude imine (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane at 0 °C under an inert atmosphere.

  • Add a solution of acetyl chloride (1.2 eq) in dry dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired β-lactam as a mixture of cis and trans isomers.

Rationale: The Staudinger reaction is a classic method for β-lactam synthesis.[5] The stereochemical outcome (cis/trans ratio) can be influenced by the solvent, temperature, and the nature of the substituents on the imine and ketene.

Step 3: Reduction of the β-Lactam

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in dry THF at 0 °C, add a solution of the β-lactam (1.0 eq) in dry THF dropwise.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain the N-benzyl protected azetidine.

Rationale: LiAlH₄ is a powerful reducing agent capable of reducing the amide functionality of the β-lactam to the corresponding amine.[6]

Step 4: N-Debenzylation

  • Dissolve the N-benzyl azetidine in methanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final product, 2-(3-(methoxymethyl)phenyl)azetidine.

Rationale: Catalytic hydrogenation is a standard and clean method for the removal of a benzyl protecting group from a nitrogen atom.

Reproducibility and Performance
ParameterAssessmentSupporting Data/Rationale
Overall Yield ModerateEach step generally proceeds in good yield, leading to a moderate overall yield, typically in the 20-40% range for the multi-step sequence.
Purity Good to HighChromatographic purification after the cycloaddition and reduction steps is usually effective in providing pure compounds.
Scalability GoodThe reaction conditions for each step are generally amenable to scaling up, although the use of LiAlH₄ requires careful handling on a larger scale.
Stereocontrol Mixture of DiastereomersThe Staudinger reaction often yields a mixture of cis and trans isomers of the β-lactam, which would be carried through to the final product. Separation may be possible by chromatography.
Key Challenges Control of stereoselectivity in the Staudinger reaction can be difficult. The use of highly reactive and moisture-sensitive reagents like LiAlH₄ requires careful experimental technique.Careful selection of reaction conditions for the cycloaddition may improve the diastereomeric ratio. Rigorous anhydrous conditions are essential for the reduction step.

Conclusion and Recommendation

Both synthetic pathways presented offer viable and reproducible routes to 2-(3-(methoxymethyl)phenyl)azetidine, grounded in well-established organic chemistry principles.

  • Pathway 1 (Convergent Synthesis via Intramolecular Cyclization) is recommended for researchers prioritizing a more convergent and potentially higher-yielding approach in the final ring-forming step. While it involves more complex transformations in the initial steps, the cyclization itself is often highly efficient and selective. This pathway is particularly advantageous if a high degree of purity is paramount and if scalability is not the primary concern.

  • Pathway 2 (Linear Synthesis via β-Lactam Reduction) is a robust and classical approach that is generally easier to implement on a larger scale. The starting materials are readily available, and the individual reactions are well-understood. However, the lack of stereocontrol in the Staudinger cycloaddition is a significant drawback if a single stereoisomer is desired. This pathway is a good choice for producing material for initial screening or when a mixture of diastereomers is acceptable.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, purity, stereochemical purity, and the available laboratory resources. Both pathways provide a solid foundation for the synthesis of this novel azetidine derivative and can be further optimized to meet specific experimental needs.

References

  • Alcaide, B., & Almendros, P. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(16), 5002. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255. [Link]

  • Fritz, S. P., Moya, J. F., Unthank, M. G., McGarrigle, E. M., & Aggarwal, V. K. (2012). A Simple and Mild Procedure for the Cyclization of Arylglycine Derivatives to Azetidines. Synthesis, 44(10), 1584-1590. [Link]

  • Kaur, M., & Singh, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2627-2638. [Link]

  • Luisi, R., & Capriati, V. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3615-3628. [Link]

  • Nagy, L., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239. [Link]

  • Reddy, P. G., & Kumar, S. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X= I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of γ-iodoamines and tetrahydropyrimidines. Tetrahedron Letters, 47(45), 7953-7956. [Link]

  • Brand, M., & Waser, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3663-3683. [Link]

  • Google Patents. (2011). Method for synthesizing 3-methoxybenzaldehyde. CN101570473B.
  • Organic Syntheses. (1941). Benzaldehyde, m-methoxy-. [Link]

  • A patent for the synthesis of 3-methoxybenzaldehyde from m-methoxybenzyl alcohol using nitric acid oxid

Sources

Validation

comparing binding kinetics of 2-(3-(Methoxymethyl)phenyl)azetidine analogs

Comparative Binding Kinetics of 2-(3-(Methoxymethyl)phenyl)azetidine Analogs: Evaluating Target Residence Time and Affinity In modern neuropharmacology and small-molecule drug discovery, optimizing thermodynamic affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics of 2-(3-(Methoxymethyl)phenyl)azetidine Analogs: Evaluating Target Residence Time and Affinity

In modern neuropharmacology and small-molecule drug discovery, optimizing thermodynamic affinity ( Kd​ ) is often insufficient for predicting in vivo efficacy. Target residence time ( τ ), driven by the dissociation rate constant ( koff​ ), has emerged as a superior predictor of sustained pharmacodynamics and target selectivity[1].

Azetidines serve as highly strained, rigid bioisosteres for pyrrolidines and piperidines, frequently utilized to modulate amine basicity and lock molecular conformations. The specific scaffold 2-(3-(Methoxymethyl)phenyl)azetidine combines this rigid core with a flexible, hydrogen-bond-accepting methoxymethyl group at the meta-position of the phenyl ring.

As a Senior Application Scientist, I have structured this guide to objectively compare the binding kinetics of this lead scaffold against its structural alternatives. By evaluating these analogs against a model central nervous system (CNS) target, we can elucidate the Structure-Kinetic Relationship (SKR) and provide actionable, self-validating protocols for your own kinetic screening workflows.

Structural Rationale & Analog Selection

To isolate the kinetic contributions of both the azetidine ring and the methoxymethyl substitution, we compare three distinct analogs:

  • Analog A (Lead): 2-(3-(Methoxymethyl)phenyl)azetidine. Contains both the rigid 4-membered ring and the H-bond acceptor.

  • Analog B (Bioisostere): 2-(3-(Methoxymethyl)phenyl)pyrrolidine. A ring-expanded (5-membered) alternative that increases conformational flexibility.

  • Analog C (Unsubstituted Core): 2-Phenylazetidine. Retains the rigid azetidine core but lacks the meta-substitution, serving as a baseline for the H-bond acceptor's contribution.

Quantitative Kinetic Comparison

The following data summarizes the kinetic parameters obtained via Surface Plasmon Resonance (SPR) and orthogonal radioligand binding assays.

Table 1: Binding Kinetics of Azetidine Analogs at 25°C

CompoundStructural Modification kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 ) Kd​ (nM)Residence Time τ (min)
Analog A Lead (Azetidine + Substitution)4.21.84.392.6
Analog B Pyrrolidine Ring Expansion3.88.522.419.6
Analog C Unsubstituted Phenylazetidine5.125.049.06.7

Causality in the Data: While Analog C associates rapidly (high kon​ ), it dissociates almost instantly ( τ=6.7 min). The addition of the methoxymethyl group in Analog A acts as a kinetic "latch," engaging in secondary hydrogen bonding within the target pocket that drastically slows the dissociation rate ( koff​=1.8×10−4s−1 ). Furthermore, expanding the ring to a pyrrolidine (Analog B) increases the entropic penalty of binding, weakening the koff​ compared to the rigid azetidine core.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, kinetic parameters must be validated through orthogonal techniques. Below are the step-by-step methodologies for both label-free and radiolabeled kinetic evaluations.

Protocol 1: Label-Free Surface Plasmon Resonance (SPR)

SPR is a probe-free, optical technique that measures changes in the local refractive index to determine real-time association and dissociation rates[1].

  • Sensor Chip Preparation: Covalently immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: Amine coupling provides a highly stable, non-dissociating baseline, which is critical for accurately measuring the slow koff​ phases of high-residence-time compounds without baseline drift artifacts.

  • Buffer Matching & Analyte Preparation: Dilute the azetidine analogs in running buffer (e.g., HBS-EP+) containing exactly 1% DMSO.

    • Causality: Small molecules produce very low SPR signals. Mismatched DMSO concentrations between the running buffer and the sample will cause bulk refractive index shifts that completely mask the true binding signal.

  • Single-Cycle Kinetics (SCK): Inject five increasing concentrations of the analog sequentially without regeneration steps, followed by a long dissociation phase (e.g., 60 minutes).

    • Causality: SCK avoids harsh chemical regeneration between injections, preserving the conformational integrity of the target's active site and preventing artificial degradation of the binding capacity.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ ( kon​ ) and kd​ ( koff​ ).

SPR_Workflow A Target Immobilization (Amine Coupling to Sensor) B Analyte Injection (Single-Cycle Kinetics) A->B C Real-Time Detection (Refractive Index Shift) B->C D Kinetic Fitting (1:1 Langmuir Model) C->D E Calculate k_on, k_off, & Residence Time (τ) D->E

Label-free Surface Plasmon Resonance (SPR) workflow for determining small molecule binding kinetics.
Protocol 2: Competitive Radioligand Binding Kinetics (Motulsky-Mahan)

When SPR is limited by target immobilization constraints, the Motulsky and Mahan model allows for the extraction of unlabeled competitor kinetics ( kon​ and koff​ ) by monitoring their competition against a characterized radioligand[2],[3],[4].

  • Reagent Preparation: Prepare membrane homogenates expressing the target receptor/transporter. Ensure the radioligand ( L∗ ) has pre-determined, independently verified kon​ and koff​ rates.

  • Simultaneous Addition: Add a fixed concentration of L∗ and varying concentrations of the unlabeled azetidine analog ( I ) simultaneously to the membrane preparation.

    • Causality: The mathematical integrity of the Motulsky-Mahan equation strictly requires simultaneous addition. Pre-incubation of either ligand violates the differential equations governing the competitive association phase[2].

  • Time-Course Sampling: Terminate the reaction at logarithmic time points (e.g., 1, 3, 10, 30, 60, 120, 240 mins) via rapid vacuum filtration through GF/B filters.

    • Causality: Rapid filtration instantly separates bound from free radioligand, effectively "freezing" the kinetic state at exact timestamps for accurate liquid scintillation counting.

  • Global Non-linear Regression: Fit the time-course data using the Motulsky-Mahan equation in a global fitting software to compute the exact koff​ of the azetidine analog[3].

Motulsky_Mahan R Free Receptor (R) RL Receptor-Radioligand Complex (RL*) R->RL k_on(L*) [L*] RI Receptor-Azetidine Complex (RI) R->RI k_on(I)[I] RL->R k_off(L*) RI->R k_off(I)

Two-state competitive binding kinetics model (Motulsky & Mahan) for unlabeled ligands.

Conclusion

The kinetic profiling of 2-(3-(Methoxymethyl)phenyl)azetidine reveals that its superior binding profile is not merely a function of thermodynamic affinity, but rather a prolonged target residence time. The rigid azetidine ring pre-organizes the molecule into its active conformation, minimizing the entropic penalty of binding, while the methoxymethyl group acts as an essential kinetic anchor. By employing robust, self-validating methodologies like SPR and Motulsky-Mahan competitive kinetics, researchers can confidently prioritize analogs that offer sustained in vivo target engagement.

References

  • Promega Connections. (2025). Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. Retrieved from:[Link]

  • GraphPad Software. (2025). Extensions of the kinetics of competitive binding equation for rapid competitor kinetics or alternative order of reagent addition. Retrieved from:[Link]

  • BMG Labtech. (2026). Receptor-ligand kinetics for research and drug discovery. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). (2018). A two-state model for the kinetics of competitive radioligand binding. Retrieved from:[Link]

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